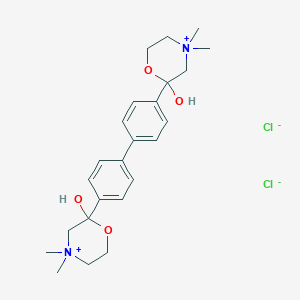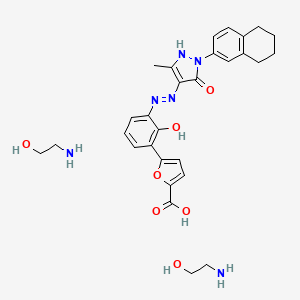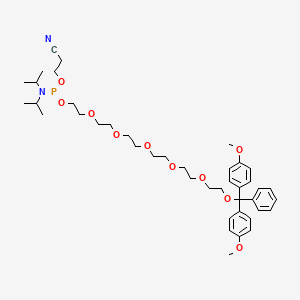
Hydroxyellipticine-1a
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydroxyellipticine-1a is a novel selective r(CGG)exp probe, improving pre-mRNA splicing defects, inhibiting formation of nuclear inclusions and RANT in a FXTAS cellular mode.l
Scientific Research Applications
Antitumor Activity
Hydroxyellipticine-1a exhibits significant antitumor activity. Research on 9-hydroxyellipticine has shown its efficacy against L1210 mouse leukemia, particularly in low doses. This drug demonstrates a unique activity-dose relationship, where high doses do not increase antitumor activity proportionally, suggesting some level of resistance in a small fraction of cells. This resistance is hypothesized to be due to sequestration of cells in compartments inaccessible to the drug (Le Pecq et al., 1976). Another study highlighted 9-hydroxyellipticine's potent inhibitory effect on skin carcinogenesis in mice, specifically targeting the initiation phase of tumor development (Lesca & Mansuy, 1980).
DNA Interaction and Topoisomerase II Inhibition
9-hydroxyellipticine and its derivatives have been shown to intercalate with DNA, influencing the activity of topoisomerase II, a key enzyme in DNA replication and repair. This interaction is significant for its cytotoxic effects and is directly related to the structural characteristics of the drug (Monnot et al., 1991).
properties
CAS RN |
109628-38-8 |
|---|---|
Product Name |
Hydroxyellipticine-1a |
Molecular Formula |
C24H28ClN3O |
Molecular Weight |
409.96 |
IUPAC Name |
9-Hydroxy-5,11-dimethyl-2-[2-(1-piperidinyl)ethyl]-6H-pyrido[4,3-b]carbazolium chloride |
InChI |
InChI=1S/C24H27N3O.ClH/c1-16-21-15-27(13-12-26-9-4-3-5-10-26)11-8-19(21)17(2)24-23(16)20-14-18(28)6-7-22(20)25-24;/h6-8,11,14-15,28H,3-5,9-10,12-13H2,1-2H3;1H |
InChI Key |
QQRBMQWRQMDNAN-UHFFFAOYSA-N |
SMILES |
CC1=C2C(NC3=C2C=C(O)C=C3)=C(C)C4=CC=[N+](CCN5CCCCC5)C=C41.[Cl-] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Hydroxyellipticine-1a |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![8-(3-Chloranylphenoxy)-7-[(4-chlorophenyl)methyl]-3-methyl-1-(3-oxidanylpropyl)purine-2,6-dione](/img/structure/B607921.png)

![N-(2-Aminophenyl)-4-[1-[2-(3-thienyl)ethyl]-1H-1,2,3-triazol-4-yl]benzamide](/img/structure/B607924.png)



